![molecular formula C21H20N4O4 B11687979 N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide](/img/structure/B11687979.png)
N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide
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Overview
Description
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrrole ring substituted with a nitrophenyl group and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide typically involves the condensation of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 3-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-hydroxybenzohydrazide
- N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3,4-dimethoxybenzohydrazide
- N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-2-methoxybenzohydrazide
Uniqueness
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the benzohydrazide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities .
Properties
Molecular Formula |
C21H20N4O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-3-methoxybenzamide |
InChI |
InChI=1S/C21H20N4O4/c1-14-10-17(13-22-23-21(26)16-6-4-9-20(11-16)29-3)15(2)24(14)18-7-5-8-19(12-18)25(27)28/h4-13H,1-3H3,(H,23,26)/b22-13+ |
InChI Key |
NPVJAFHUIODYCP-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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